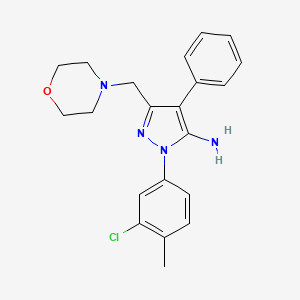
1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine, also known as Cmpd-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole-based compounds and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, it is believed to act through multiple pathways. 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models of inflammation. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains. In addition, 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the advantages of using 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine in lab experiments is its broad range of potential therapeutic applications. It has shown promising results in various preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of using 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of research.
将来の方向性
There are several future directions for the research of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine. One of the potential applications of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine in these diseases. In addition, 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has shown promising results in the treatment of various cancers. Future studies should focus on the development of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine as a potential anti-cancer agent. Furthermore, the potential use of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine as an anti-microbial agent should be investigated further. Overall, the future research of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has the potential to lead to the development of new and effective therapeutic agents for various diseases.
Conclusion:
In conclusion, 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is a synthetic compound that has shown promising results in various preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent. Its complex synthesis method may limit its availability and increase the cost of research, but its broad range of potential therapeutic applications and favorable pharmacokinetic profile make it a promising candidate for further research. Future studies should focus on the development of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine as a potential therapeutic agent for various diseases.
合成法
The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine involves the reaction of 3-chloro-4-methylbenzaldehyde with morpholine and phenylhydrazine to form 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-1H-pyrazole-5-amine. This intermediate is then treated with benzaldehyde to obtain 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine. The purity of the compound is confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been studied extensively for its potential therapeutic applications. It has shown promising results in various preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent. 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.
特性
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-15-7-8-17(13-18(15)22)26-21(23)20(16-5-3-2-4-6-16)19(24-26)14-25-9-11-27-12-10-25/h2-8,13H,9-12,14,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTXNLYSHFFBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)CN3CCOCC3)C4=CC=CC=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-cyclobutyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5225295.png)
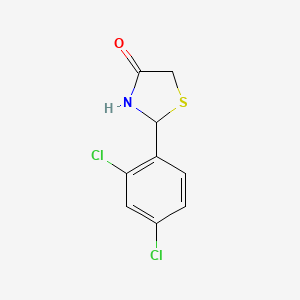
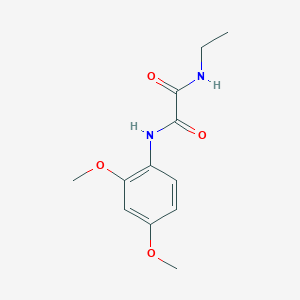
![3-(anilinosulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5225312.png)
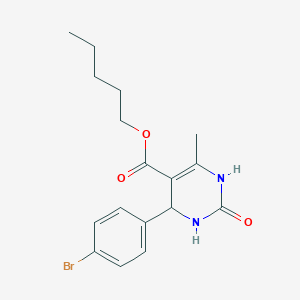

![4-(4-bromo-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5225354.png)
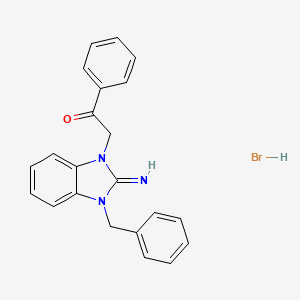
![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5225368.png)

![2-chloro-5-{3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5225387.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5225394.png)
![(5-{4-[(4-fluorobenzoyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5225399.png)
![methyl 6-{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}nicotinate](/img/structure/B5225403.png)